Cas no 82113-65-3 (1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide)

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide structure
82113-65-3 structure
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
82113-65-3
C2HF6NO4S2
281.154059171677
MFCD00214154
60407
157857

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide Properties

Names and Identifiers

    • 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
    • N,N-Bis(trifluoromethanesulfonyl)imide
    • Bis(trifluoromethane)sulfonimide
    • 1,1,1-Trifluoro-N-((trifluoromethyl)-sulfonyl)methanesulfonamide
    • 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
    • Bistrifluoromethanesulfonimide
    • N,N-Bis(trifluoromethylsulphonyl)amine
    • TRIFLUOROMETHANESULFONIMIDE
    • Bis(TrifluoroMethanesulfonyl)IMide
    • 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonimide
    • Bis(trifluoromethanesulfonyl)amine
    • Bis(trifluoromethylsulfonyl)amine
    • Bis(trifluoromethylsulfonyl)imide
    • Triflicimide
    • Triflimide
    • BIS[(TRIFLUOROMETHYL)SULPHONYL]AMINE
    • C7R849VM9L
    • Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-
    • N,N-Bis(trifluorometh
    • 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (ACI)
    • 1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide
    • Bis(trifluormethylsulfonyl)imide
    • Bis(trifluoromethanesulfonyl)amide
    • Bistriflimide
    • HNTf2
    • Triflic imide
    • Trifluoromethane sulfonylimide
    • Bisfluramide
    • CHEMBL1237184
    • 1,1,1-TRIFLUORO-N-((TRIFLUOROMETHYL)SULFONYL)METHANESULFONIMIDE
    • (CF3SO2)2NH
    • J722.996H
    • GS-3635
    • EN300-177798
    • SCHEMBL37874
    • DTXSID2045026
    • B2541
    • CS-B0877
    • FD2101
    • A840250
    • 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
    • Trifluoromethanesulfonimide, 95%
    • C2HF6NO4S2
    • Bis(trifluoromethane)sulfonimide, purum, >=95.0% (19F-NMR)
    • NTf2
    • N,N-Bs(Trfluoromethylsulphonyl)amne
    • UNII-C7R849VM9L
    • HN(SO2CF3)2
    • Q27275301
    • 1,1,1-tris(fluoranyl)-N-(trifluoromethylsulfonyl)methanesulfonamide
    • J-523219
    • bis[trifluoromethylsulfonyl]imide
    • A935253
    • N,N-Bis(trifluoromethanesulfonyl)imide, 20mM in nitromethane
    • Bis(trifluoromethane sulfonimide)
    • 82113-65-3
    • AKOS005063360
    • Tf2NH
    • Methanesulfonamide, 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)-
    • FT-0629427
    • Bis(trifluoromethane)sulfonimide; Bis(trifluoromethanesulfonyl)amide; Triflimide; Triflic Imide; Trifluoromethanesulfonimide;
    • DB-001404
    • BBL101807
    • STL555604
    • +Expand
    • MFCD00214154
    • ZXMGHDIOOHOAAE-UHFFFAOYSA-N
    • 1S/C2HF6NO4S2/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9H
    • O=S(C(F)(F)F)(NS(C(F)(F)F)(=O)=O)=O

Computed Properties

  • 280.925119g/mol
  • 0
  • 1.3
  • 1
  • 11
  • 2
  • 280.925119g/mol
  • 280.925119g/mol
  • 97.1Ų
  • 15
  • 374
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 2.82770
  • 97.07000
  • 1.523
  • 92°C/0.2mmHg(lit.)
  • 53.0 to 58.0 deg-C
  • 69 °C
  • 800g/l Risk of violent reaction.
  • solid
  • 0.8 (100g/l, H2O, 20℃)Risk of violent reaction.
  • Stable. Incompatible with strong oxidizing agents. Reacts violently with water.
  • Not determined
  • 1.36

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide Security Information

  • GHS05 GHS05
  • 3
  • S26-S36/37/39-S45
  • R34; R40
  • C C
  • UN 3265 8/PG 2
  • H314
  • P280,P305+P351+P338,P310
  • dangerous
  • 0-10°C
  • I
  • 14-34
  • Danger
  • 8
  • 3-10-21

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide Customs Data

  • 2935009090
  • China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
abcr
AB147658-5 g
N,N-Bis(trifluoromethanesulfonyl)imide, 99%; .
82113-65-3 99%
5g
€129.40 2022-09-01
Apollo Scientific
PC0574-25g
Bis[(trifluoromethyl)sulphonyl]amine
82113-65-3 98%
25g
£125.00 2024-07-23
Chemenu
CM362104-1kg
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
82113-65-3 95%+
1kg
$386 2022-06-10
Enamine
EN300-177798-0.05g
1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide
82113-65-3 94%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
Y1006182-10G
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
82113-65-3 97%
10G
$35 2022-10-16
Fluorochem
093934-1g
Trifluoromethanesulfonimide
82113-65-3 95%
1g
£23.00 2022-03-01
Oakwood
093934-1g
Trifluoromethanesulfonimide
82113-65-3 95%
1g
$27.00 2024-07-19
TRC
T788073-50mg
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
82113-65-3
50mg
$ 59.00 2023-09-05
BAI LING WEI Technology Co., Ltd.
432354-1G
Trifluoromethanesulfonimide, 99%
82113-65-3 99%
1G
¥ 66
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93870-1-25g
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
82113-65-3 97%
25g
¥125.0

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  rt → 90 °C
Reference
Ionic liquid silver salt complexes for propene/propane separation
Agel, Friederike; et al, Physical Chemistry Chemical Physics, 2011, 13(2), 725-731

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  55 - 60 °C
Reference
Syntheses and lipophilicity measurement of Nα/N-terminus-1,1-dihydroperfluoroalkylated α-amino acids and small peptides
DesMarteau, Darryl D.; et al, Journal of Fluorine Chemistry, 2007, 128(10), 1326-1334

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  70 °C
Reference
A one-pot synthesis of a ternary nanocomposite based on mesoporous silica, polyaniline and silver
Rosa, Ana Claudia De Abreu; et al, RSC Advances, 2013, 3(48), 26142-26148

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
N-Fluorobis(trifluoromethanesulfonyl)imide. An improved synthesis
Desmarteau, Darryl D.; et al, Journal of Fluorine Chemistry, 1991, 52(1), 7-12

Synthetic Circuit 5

Reaction Conditions
Reference
Tetrahetero-substituted methanes with a carbon-halogen bond
Il'chenko, A. Y., Science of Synthesis, 2005, 18, 1135-1201

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Benzene ;  24 h, rt
Reference
Isolation of a Dicationic Platinum Complex with Two Accessible Coordination Sites
Bowring, Miriam A.; et al, Organometallics, 2013, 32(19), 5266-5268

Synthetic Circuit 7

Reaction Conditions
1.1 -
1.2 Reagents: Sodium methoxide ,  Hexamethyldisilazane
1.3 -
Reference
2,6-Difluorophenylxenon(II) bis(fluorosulfonyl)amide, -bis(trifluoromethylsulfonyl)amide, -tris(fluorosulfonyl)methanide and -bis(trifluoromethylsulfonyl)methanide as new C-Xe-N and C-Xe-C compounds
Yagupolskii, Yurii L.; et al, Journal of Fluorine Chemistry, 2002, 113(2), 143-146

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Titanium Solvents: Water ;  2 d, reflux
Reference
Rational Optimization of Lewis-Acid Catalysts for the Direct Amination of Alcohols, Part 1 - Activity Descriptors for Metal Triflates and Triflimides
Payard, Pierre-Adrien; et al, European Journal of Organic Chemistry, 2020, 2020(22), 3219-3224

Synthetic Circuit 9

Reaction Conditions
Reference
Synthesis and structures of alkaline earth metal salts of bis[(trifluoromethyl)sulfonyl]imide
Xue, Lixin; et al, Solid State Sciences, 2005, 7(3), 311-318

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Neodymium sesquioxide Solvents: Water ;  7 h, 90 °C
Reference
Complexation reaction for Ln(III)/TBP in ionic liquid
Li, Rui-rui; et al, Yuanzineng Kexue Jishu, 2017, 51(3), 396-403

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Titanium Solvents: Water ;  48 h, reflux
Reference
Rational Optimization of Lewis-Acid Catalysts for Direct Alcohol Amination, Part 2 - Titanium Triflimide as New Active Catalyst
Payard, Pierre-Adrien ; et al, European Journal of Organic Chemistry, 2020, 2020(22), 3225-3228

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide Raw materials

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide Preparation Products

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide Suppliers

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
(CAS:82113-65-3)1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
BM0080
In stock
Gram-Ton
99%
Wednesday, 16 October 2024 10:37
Enquiry

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:82113-65-3)Trifluoromethanesulfonimide
sfd21137
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:82113-65-3)1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
A935253
99%/99%
500g/1kg
290.0/430.0